1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene
Overview
Description
1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, nitro, and trichloromethoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-chloro-2-fluoro-4-(trichloromethoxy)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial production methods may involve multi-step processes starting from readily available precursors. These processes often include halogenation, nitration, and subsequent purification steps to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups such as nitro and trichloromethoxy. Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trichloromethoxy group, using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-chloro-2-fluoro-5-amino-4-(trichloromethoxy)benzene.
Scientific Research Applications
1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with specific properties.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the electron-withdrawing groups on the benzene ring stabilize the transition state, facilitating the substitution process. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced during chemical modifications.
Comparison with Similar Compounds
1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene can be compared with similar compounds such as:
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: This compound has a methoxy group instead of a trichloromethoxy group, which affects its reactivity and applications.
4-Chloro-1-nitro-2-(trifluoromethyl)benzene:
1-Chloro-2-fluoro-4-nitro-5-(trichloromethoxy)benzene: This is a positional isomer with the nitro and trichloromethoxy groups in different positions, leading to variations in reactivity and applications.
Properties
IUPAC Name |
1-chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4FNO3/c8-3-1-5(13(14)15)6(2-4(3)12)16-7(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGSPBMEYAAVDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)OC(Cl)(Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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